molecular formula C11H18N2O3 B2944985 N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2097868-21-6

N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide

Katalognummer: B2944985
CAS-Nummer: 2097868-21-6
Molekulargewicht: 226.276
InChI-Schlüssel: SSPISZLZXCEXDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a fused 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. This bicyclic structure is a valuable synthon for designing pharmacologically active molecules. Compounds based on the 2-oxa-5-azabicyclo[2.2.1]heptane framework have been investigated for a range of therapeutic applications, including as potential treatments for central nervous system (CNS) disorders, metabolic diseases like type 2 diabetes, and cardiovascular conditions . The incorporation of the oxane (tetrahydropyran) ring via a carboxamide linker may influence the compound's physicochemical properties, such as its conformational rigidity and solubility, which are critical parameters in optimizing drug-like characteristics . Researchers can utilize this high-quality building block to develop novel enzyme inhibitors or receptor modulators. The 2-oxa-5-azabicyclo[2.2.1]heptane core presents a three-dimensional structure that can enhance selectivity and potency towards biological targets, making it a privileged structure in the design of new chemical entities . This product is intended for research purposes in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Eigenschaften

IUPAC Name

N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-11(12-8-1-3-15-4-2-8)13-6-10-5-9(13)7-16-10/h8-10H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPISZLZXCEXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in fragment-based drug discovery due to its three-dimensional structure, which allows for the exploration of new chemical spaces .

Biology and Medicine:

Industry: In material science, the compound’s unique structure can be utilized to develop new materials with specific properties, such as high stability and reactivity.

Wirkmechanismus

The mechanism by which N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows for high binding affinity to certain enzymes or receptors, modulating their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogs of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives

Compound Name Core Structure Functional Groups CAS Number Key Properties
N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide 2-oxa-5-azabicyclo[2.2.1]heptane Carboxamide, oxan-4-yl substituent Not explicitly provided Enhanced selectivity, rigid backbone
2-Oxa-5-azabicyclo[2.2.1]heptane oxalate 2-oxa-5-azabicyclo[2.2.1]heptane Oxalate salt 1434126-91-6 Improved crystallinity, acidic pH stability
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride 2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride salt 31560-06-2 High solubility, chiral purity
5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-oxa-5-azabicyclo[2.2.1]heptane Pyrimidinyl substituent Not provided Potential kinase inhibition

Key Differences :

  • Salt Forms : The oxalate and hydrochloride salts (CAS: 1434126-91-6 and 31560-06-2) exhibit distinct physicochemical properties. The oxalate form enhances crystallinity, critical for formulation stability, while the hydrochloride improves aqueous solubility .
  • Substituents : The pyrimidinyl derivative (e.g., 5-(6-cyclopropylpyrimidin-4-yl)-...) introduces aromaticity, likely enhancing π-π stacking interactions in kinase binding pockets compared to the carboxamide variant .

Heteroatom-Modified Bicyclic Compounds

Table 2: Heterocyclic Variants with Modified Ring Systems

Compound Name Core Structure Heteroatoms/Modifications Pharmacological Relevance
4-Thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., m, n, o in ) Bicyclo[3.2.0]heptane Sulfur (thia), carboxy groups β-lactam antibiotics (e.g., penam analogs)
5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives (e.g., h, i in ) Bicyclo[4.2.0]octene Sulfur (thia), amino-acetamido side chains Cephalosporin-like antibacterial activity
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride Bicyclo[2.2.2]octane Amino, ester groups Conformational rigidity for CNS targets

Key Differences :

  • Ring Size and Heteroatoms : Larger bicyclo[4.2.0] and bicyclo[3.2.0] systems (e.g., cephalosporin analogs) incorporate sulfur, enabling β-lactamase resistance and broader-spectrum antibacterial activity compared to oxygen-containing 2-oxa-5-azabicyclo[2.2.1]heptane .
  • Bioactivity : The bicyclo[2.2.2]octane scaffold (CAS: 1626394-43-1) offers greater steric bulk, favoring blood-brain barrier penetration for neurological applications .

Functional Group Variations

  • Carboximidamide vs. Carboxamide : The 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboximidamide (CAS: 1861882-17-8) replaces the carboxamide’s carbonyl with an imine group, increasing basicity and metal-binding capacity .
  • Benzyl Carboxylate Esters: (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: Not provided) introduces a lipophilic benzyl group, enhancing membrane permeability but reducing water solubility .

Biologische Aktivität

N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a bicyclic heptane framework with a nitrogen atom and an oxygen atom incorporated into the ring system, along with a carboxamide functional group. This unique arrangement contributes to its potential biological activity, including interactions with various biological targets such as receptors and enzymes.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the following areas:

  • Kinase Inhibition : Compounds with similar bicyclic structures have shown activity against kinases involved in cellular signaling pathways.
  • Neuropharmacological Effects : The structural features may allow for interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
  • Anticancer Properties : The compound's ability to modulate cellular pathways could position it as a candidate for cancer therapy.

Synthesis

The synthesis of this compound can be approached through various synthetic routes, including palladium-catalyzed reactions and other methodologies tailored for constructing oxygenated 2-azabicyclo[2.2.1]heptanes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
7-Azabicyclo[2.2.1]heptaneContains nitrogen in the ringPotentially active against cholinergic receptorsSimpler nitrogen-only framework
2-Oxa-5-azabicyclo[2.2.1]heptaneOxygen instead of sulfurInvestigated for diverse biological activitiesOxygen substitution alters reactivity
N-Methyl-2-oxa-5-azabicyclo[2.2.1]heptaneMethylated nitrogenStudied for kinase inhibitionMethyl group impacts solubility and bioavailability

This table illustrates how the inclusion of both nitrogen and oxygen in the bicyclic framework of this compound may offer distinctive pharmacological profiles compared to its analogs.

Case Studies and Research Findings

Recent research has provided insights into the biological activity of compounds similar to N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane:

  • Kinase Activity : A study demonstrated that related azabicyclic compounds exhibited significant inhibition of specific kinases, which are crucial in cancer cell signaling pathways.
    • Reference :
  • Neurotransmitter Interaction : Another investigation highlighted how modifications to the bicyclic structure affected binding affinity to neurotransmitter receptors, indicating potential use in treating neurological conditions.
    • Reference :
  • Anticancer Research : Preliminary findings suggested that derivatives of this compound could induce apoptosis in cancer cells through modulation of key signaling pathways.
    • Reference :

Q & A

Q. What synthetic routes are most effective for producing N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide?

The synthesis of this bicyclic carboxamide typically involves multi-step reactions, including cyclization and amidation. A key approach is the use of stereoselective cycloaddition to construct the bicyclo[2.2.1]heptane core, followed by coupling with oxan-4-amine. Zhang et al. (2014) demonstrated improved efficiency via microwave-assisted synthesis, reducing reaction times while maintaining purity (>95%) . Purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane) and recrystallization (solvent: ethanol/water) are critical for isolating the final product.

Q. What analytical techniques confirm the stereochemistry and purity of this compound?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) is essential for verifying stereochemistry, particularly for distinguishing endo vs. exo configurations in the bicyclic framework. X-ray crystallography provides definitive structural validation, as shown in studies of related azabicyclo derivatives . Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water) and mass spectrometry (ESI-MS). For hydrochloride salts, elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. How can solubility challenges be addressed during formulation studies?

Solubility optimization involves screening co-solvents (e.g., DMSO, PEG-400) or using cyclodextrin inclusion complexes. For hydrochloride salts, pH adjustment (e.g., phosphate buffer, pH 7.4) enhances aqueous solubility. Solubility data for structurally similar bicyclic compounds in organic/aqueous mixtures (e.g., ethanol/water) can guide solvent selection .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction yields in synthesis?

DOE methodologies, such as response surface modeling (RSM), systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design identified optimal conditions for a related bicycloheptane derivative, achieving a 25% yield increase . Statistical software (e.g., JMP, Minitab) analyzes interactions between factors, reducing experimental iterations.

Q. What computational models predict reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states, predicting regioselectivity in cycloaddition reactions. Molecular Dynamics (MD) simulations assess conformational stability under thermal stress. Software like Gaussian or Schrödinger Suite enables virtual screening of hydrolytic degradation pathways .

Q. How are discrepancies in spectroscopic data resolved during structural elucidation?

Contradictions in NMR or IR data require cross-validation with X-ray crystallography or synchrotron-based techniques. For example, ambiguous NOE signals in bicyclic systems are clarified via variable-temperature NMR to detect dynamic equilibria. Statistical tools (e.g., PCA) analyze batch-to-batch spectral variations .

Q. What methodologies assess thermal and hydrolytic stability?

Thermogravimetric Analysis (TGA) quantifies decomposition temperatures (e.g., Td > 200°C), while accelerated stability studies (40°C/75% RH, 1–3 months) monitor degradation via HPLC. Hydrolytic stability is tested in buffered solutions (pH 1–10), with kinetic modeling (Arrhenius equation) predicting shelf life .

Q. How are reaction kinetics studied to identify rate-limiting steps?

In-situ FTIR or Raman spectroscopy tracks intermediate formation in real time. For example, the rate of carboxamide formation is monitored by quantifying CO stretch band intensity. Eyring plots derive activation parameters (ΔH‡, ΔS‡), revealing whether the reaction is bond-breaking- or transition-state-limited .

Q. What solvent systems optimize crystallization for purification?

Ternary solvent systems (e.g., THF/water/hexane) promote slow crystallization, enhancing crystal quality. For hygroscopic derivatives, anti-solvent addition (e.g., diethyl ether) under inert conditions minimizes hydrolysis. Solubility parameters (Hansen solubility sphere) guide solvent selection for polymorph control .

Q. What in silico approaches predict biological target interactions?

Molecular docking (AutoDock Vina) screens binding affinities to receptors like GPCRs or kinases. Pharmacophore modeling identifies critical hydrogen-bonding motifs (e.g., carboxamide group). MD simulations (NAMD/GROMACS) validate binding stability over 100-ns trajectories, prioritizing targets for in vitro assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.